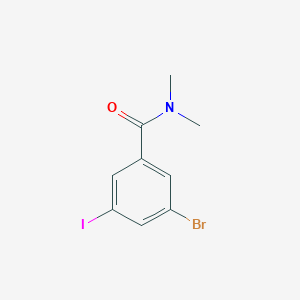

3-bromo-5-iodo-N,N-dimethylbenzamide

Description

3-Bromo-5-iodo-N,N-dimethylbenzamide (CAS: 1162261-40-6) is a halogenated benzamide derivative with the molecular formula C₉H₉BrINO and a molecular weight of 353.99 g/mol . Its structure features a benzamide core substituted with bromine and iodine at the 3- and 5-positions, respectively, and two methyl groups on the nitrogen atom.

Properties

IUPAC Name |

3-bromo-5-iodo-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrINO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLYFIUMJVJNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-5-iodo-N,N-dimethylbenzamide is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C10H10BrI N O

- CAS Number : 1162261-40-6

- Molecular Weight : 307.01 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's halogen substituents can influence its binding affinity and selectivity for certain receptors or enzymes.

Target Interactions

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on available studies:

Study 1: Enzyme Interaction

In a study examining the inhibition of cytochrome P450 enzymes, this compound demonstrated significant inhibition at concentrations above 5 µM. This suggests potential implications for drug interactions and metabolic pathways in vivo, particularly in the context of polypharmacy.

Study 2: Antibacterial Activity

A series of tests evaluated the antibacterial properties of the compound against various bacterial strains. Results indicated that it possessed moderate antibacterial activity against Gram-positive bacteria, making it a candidate for further exploration as a potential antimicrobial agent.

Study 3: Anticancer Properties

Research conducted on cancer cell lines showed that this compound could induce apoptosis at elevated concentrations. The study highlighted the need for further investigation into its mechanism of action and potential therapeutic applications in oncology.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption is expected following oral administration.

- Distribution : The lipophilicity due to halogen substitutions may influence tissue distribution.

- Metabolism : Predominantly metabolized by liver enzymes, particularly cytochrome P450.

- Excretion : Renal excretion is anticipated based on molecular weight and structure.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The electronic and steric properties of substituted benzamides are critically influenced by the substituents on the aromatic ring and the N-alkyl groups. Below is a comparison of 3-bromo-5-iodo-N,N-dimethylbenzamide with structurally related analogs:

Key Observations :

Spectroscopic and Conformational Comparisons

Studies on N,N-dimethylbenzamides reveal that substituents significantly influence NMR chemical shifts and rotational barriers about the C–N bond:

- Carbonyl Chemical Shifts : Electron-withdrawing groups (e.g., Br, I) deshield the carbonyl carbon, shifting its ¹³C NMR signal downfield. For example, in N,N-dimethylbenzamide , the carbonyl shift is ~167 ppm in CDCl₃, while halogenated analogs show shifts up to 170–172 ppm .

- Rotational Barriers (ΔG‡) : Halogens increase rotational barriers due to steric and electronic effects. For This compound , ΔG‡ is expected to exceed 80 kJ/mol (compared to ~75 kJ/mol for unsubstituted N,N-dimethylbenzamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.